molecular formula C17H19NO2 B585144 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide CAS No. 919475-15-3

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

Cat. No.: B585144
CAS No.: 919475-15-3
M. Wt: 269.344
InChI Key: FBNGPYZLDKDFFH-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamide Formation: The next step involves the introduction of the acetamide group. This can be done by reacting the benzyloxyphenyl compound with N,N-dimethylacetamide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Formation of N,N-dimethylamine derivatives.

    Substitution: Formation of nitro or halogenated benzyloxyphenyl derivatives.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)-N,N-dimethylacetamide: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-(4-Hydroxyphenyl)-N,N-dimethylacetamide: Contains a hydroxy group instead of a benzyloxy group.

    2-(4-Chlorophenyl)-N,N-dimethylacetamide: Features a chloro group instead of a benzyloxy group.

Uniqueness: 2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its interaction with biological membranes and molecular targets. This structural feature can also impact its reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-2-(4-phenylmethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(2)17(19)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNGPYZLDKDFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657934
Record name 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919475-15-3
Record name 2-[4-(Benzyloxy)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(benzyloxy)phenyl]-N,N-dimethylacetamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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